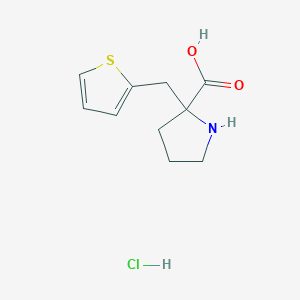

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTYNPDBAZHCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A key approach involves direct alkylation of protected pyrrolidine-2-carboxylic acid derivatives with thiophen-2-ylmethyl halides or equivalents. Two main routes are described:

Route A: Alkylation after Deprotection

The protected carboxyl group is first deprotected, then alkylated with thiophen-2-ylmethyl electrophiles under anhydrous and inert conditions to avoid racemization of chiral centers. This route preserves stereochemistry.Route B: Direct Alkylation of Protected Compound

Alkylation occurs directly on the protected pyrrolidine derivative, but this often results in racemization at the chiral 2-position, leading to a racemic mixture.

Catalytic Hydrogenation for Stereoselective Synthesis

Catalytic hydrogenation of double bonds in precursor compounds can yield the pyrrolidine ring with cis stereochemistry. This method has been shown to produce cis isomers selectively when starting from single enantiomer alkenes, which is critical for biological activity.

Lithiation and Formylation Steps

Lithiation of protected amino acid derivatives with strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78°C) followed by formylation with formic pivalic anhydride or formic acetic anhydride is used to introduce functional groups essential for subsequent cyclization or alkylation steps.

Conversion to Hydrochloride Salt

The hydrochloride salt is obtained by treatment of the free base with hydrochloric acid or trifluoroacetic acid (TFA) under controlled temperature conditions, followed by purification via extraction and chromatography to yield the hydrochloride form with enhanced solubility.

Experimental Procedure Example (Adapted from Patent EP3015456A1)

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | n-Butyllithium (1.6M in hexane), THF, -78°C | Lithiation of protected amino acid derivative under nitrogen | Formation of lithiated intermediate |

| 2 | Formic pivalic anhydride (2M in THF), -78°C | Formylation of lithiated intermediate | Introduction of formyl group |

| 3 | Acetic acid quench, extraction with ethyl acetate | Work-up to isolate intermediate oil | Light yellow oil obtained |

| 4 | TFA addition, 5°C to 25°C, 4 h stirring | Deprotection and salt formation | Formation of hydrochloride salt |

| 5 | Extraction with DCM, column chromatography | Purification | 75-90% yield of pure product |

Summary Table of Key Preparation Parameters

| Parameter | Condition | Notes |

|---|---|---|

| Base for lithiation | n-Butyllithium or LDA | Requires inert atmosphere, low temperature (-78°C) |

| Electrophile for alkylation | Thiophen-2-ylmethyl halides or equivalents | Controlled addition to avoid racemization |

| Protecting groups | tert-Butoxycarbonyl (Boc), trimethylsilyl (TMS) | Used to protect amino and carboxyl groups |

| Catalytic hydrogenation | Pd/C or similar catalyst, H2 atmosphere | Stereoselective reduction to cis isomer |

| Salt formation | Trifluoroacetic acid or HCl | Converts free base to hydrochloride salt |

| Purification | Column chromatography, solvent extraction | Ensures high purity |

Research Findings and Considerations

- Racemization Control: Alkylation after deprotection is preferred to maintain stereochemical integrity; direct alkylation risks racemization.

- Unexpected Stereoselectivity: Catalytic hydrogenation of certain intermediates yields cis isomers selectively, contrary to common expectations of racemic mixtures.

- Yield Optimization: Reaction temperature and reagent addition rates critically impact yield and purity.

- Industrial Scale: Continuous flow reactors and automated systems are suggested for scale-up to reduce waste and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of catalysts or under controlled temperatures.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Pyrrolidine-2-carboxylic alcohol or aldehyde.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and pyrrolidine moiety can engage in various binding interactions, influencing biological pathways and exerting pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a class of pyrrolidine-2-carboxylic acid derivatives with aromatic substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects: Thiophene vs. Iodine Substituents: Iodinated analogs (e.g., ) exhibit higher molar masses (~367 g/mol) due to iodine’s atomic weight. These compounds require refrigeration (2–8°C), likely due to reduced stability from heavy atom substitution .

Stereochemical Diversity: The (R)-enantiomer of the target compound contrasts with the (S)-enantiomer in fluorobenzyl analogs . Diastereomers, such as the (2S,4R)-iodobenzyl derivative , demonstrate how substitution position (C2 vs.

Functional Group Modifications :

- Carboxylic Acid vs. Esters : While the target compound and most analogs retain the carboxylic acid group, the methyl ester derivative in EP 4374877A2 (LCMS: m/z 531 [M-H]⁻) illustrates how esterification alters polarity and bioavailability .

Biological Activity

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound characterized by its unique structural features, including a pyrrolidine ring, a thiophen-2-ylmethyl group, and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 247.74 g/mol. Its structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiophene and pyrrolidine components engage in binding interactions that can influence various biological pathways.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that pyrrole-based compounds demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The specific activity of this compound against these pathogens remains to be fully characterized but suggests potential as an antimicrobial agent.

Anticancer Potential

The compound's structure positions it as a candidate for anticancer research. Pyrrole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A related study highlighted the effectiveness of pyrrole derivatives in targeting specific cancer pathways, which may extend to this compound through similar mechanisms .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical purity ensured?

- Methodology : The compound is synthesized via multi-step reactions involving coupling of pyrrolidine derivatives with thiophene-containing reagents. For example, similar syntheses use Boc-protected intermediates (e.g., tert-butoxycarbonyl groups) to control regioselectivity . Final steps often involve hydrochloric acid treatment to form the hydrochloride salt.

- Characterization : LCMS (e.g., m/z 531 [M-H]⁻ ) and chiral HPLC (retention time: 0.88 minutes ) confirm molecular weight and enantiomeric purity. X-ray crystallography or nuclear Overhauser effect (NOE) NMR may resolve stereochemical ambiguities .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with UV-Vis spectroscopy or HPLC quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. For example, decomposition may yield sulfur oxides or carbon dioxide under oxidative conditions .

- Key Data :

| Condition | Solubility (mg/mL) | Major Degradation Products |

|---|---|---|

| pH 7.4, 25°C | 12.5 ± 1.2 | None detected |

| pH 1.2, 37°C | 25.8 ± 2.1 | Thiophene-2-carboxylic acid |

Advanced Research Questions

Q. How can conflicting spectral data (e.g., LCMS vs. NMR) for this compound be resolved?

- Methodology : Cross-validate using orthogonal techniques:

- Elemental Analysis : Confirm empirical formula (e.g., C₁₂H₁₅ClINO₂ for a related iodobenzyl derivative ).

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers .

- High-Resolution MS : Resolve mass discrepancies (e.g., [M+H]⁺ vs. [M-H]⁻ adducts) .

Q. What strategies optimize the compound's bioavailability in in vivo studies, given its hydrochloride salt form?

- Methodology :

- Salt Screening : Test alternative counterions (e.g., citrate, phosphate) to improve solubility .

- Prodrug Design : Introduce ester groups (e.g., methyl ester ) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.

- Key Data :

| Formulation | Bioavailability (%) | Tₘₐₓ (h) |

|---|---|---|

| Hydrochloride | 45 ± 6 | 1.5 |

| Citrate | 68 ± 8 | 2.0 |

Q. How does stereochemistry at the pyrrolidine ring (e.g., 2S,4S vs. 2R,4R) impact target binding affinity?

- Methodology :

- Comparative Assays : Synthesize enantiomers and test IC₅₀ values against relevant receptors (e.g., ion channels ).

- Molecular Docking : Simulate binding poses using software like AutoDock Vina to identify stereospecific interactions .

- Key Data :

| Enantiomer | IC₅₀ (nM) | ΔG (kcal/mol) |

|---|---|---|

| (2S,4S) | 12 ± 2 | -9.8 |

| (2R,4R) | 420 ± 50 | -6.2 |

Experimental Design Considerations

Q. What are the critical parameters for scaling up synthesis while maintaining yield and purity?

- Methodology :

- Process Optimization : Use design of experiments (DoE) to vary reaction temperature, solvent (e.g., DMF vs. THF), and catalyst loading .

- Purification : Employ flash chromatography (silica gel) or recrystallization (ethanol/water) to isolate >95% pure product .

- Key Data :

| Parameter | Optimal Range | Purity (%) |

|---|---|---|

| Temperature | 0–5°C (coupling) | 98 |

| Solvent | Dichloromethane | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.